molecular formula C18H23NO3 B1674938 Levdobutamine CAS No. 61661-06-1

Levdobutamine

Cat. No.: B1674938
CAS No.: 61661-06-1
M. Wt: 301.4 g/mol
InChI Key: JRWZLRBJNMZMFE-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levdobutamine typically involves the reduction of an alkyl carbonyl group to a primary alcohol using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in the presence of acidic additives such as acetic acid. This reaction can be carried out in various solvents, including diglyme, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound involves the preparation of injectable solutions. For instance, dobutamine, a related compound, is prepared in 10 mg/mL solutions using 5% dextrose (D5W) or normal saline (NS) as diluents. These solutions are stored in polypropylene syringes or cyclic-olefin-copolymer vials to ensure long-term stability .

Chemical Reactions Analysis

Types of Reactions

Levdobutamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The reduction of this compound involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4 or KBH4.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and potassium borohydride (KBH4) are commonly used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce primary alcohols.

Scientific Research Applications

Levdobutamine has several scientific research applications, including:

Properties

CAS No.

61661-06-1

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3/t13-/m0/s1

InChI Key

JRWZLRBJNMZMFE-ZDUSSCGKSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Appearance

Solid powder

Key on ui other cas no.

61661-06-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levdobutamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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